![molecular formula C19H20ClN3O5S2 B2995745 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 899966-21-3](/img/structure/B2995745.png)
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
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Description
The compound is a derivative of the 4H-benzo[e][1,2,4]thiadiazine class . These compounds are often used in the development of fungicides . The presence of the 7-chloro-1,1-dioxido group suggests that this compound might have similar properties .
Molecular Structure Analysis
The compound contains a benzo[e][1,2,4]thiadiazine core, which is a bicyclic structure consisting of a benzene ring fused to a 1,2,4-thiadiazine ring . The 7-chloro-1,1-dioxido group is attached to the thiadiazine ring .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the 7-chloro-1,1-dioxido group .Scientific Research Applications
Synthesis and Antimicrobial Applications Research has focused on the synthesis of thiadiazole derivatives and their evaluation as antimicrobial agents. For instance, formazans derived from Mannich base of thiadiazole exhibited moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi (Sah et al., 2014). Similarly, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized and showed broad-spectrum antibacterial activity (Bhoi et al., 2015).
Antitumor and Antioxidant Evaluations Compounds based on thiadiazole frameworks have been assessed for their antitumor and antioxidant properties. A study demonstrated that certain N-substituted-2-amino-1,3,4-thiadiazoles showed promising antitumor and antioxidant activities, highlighting the potential of these compounds in developing new therapeutic agents (Hamama et al., 2013).
Insecticidal Potential The insecticidal properties of thiadiazole derivatives were also explored, with new compounds synthesized and assessed against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of thiadiazole derivatives in developing new, more effective insecticides (Fadda et al., 2017).
properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S2/c1-27-15-6-3-12(9-16(15)28-2)7-8-21-18(24)11-29-19-22-14-5-4-13(20)10-17(14)30(25,26)23-19/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABANWTUZTWWJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide |
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